Butane-1,1,1-d3
Overview
Description
This compound has the molecular formula CH3(CH2)2CD3 and a molecular weight of 61.14 g/mol . It is commonly used in scientific research due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butane-1,1,1-d3 typically involves the deuteration of butane. One common method is the catalytic exchange reaction where butane is exposed to deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure a high yield of the deuterated product. The purity of the final product is crucial, and it is often purified using techniques such as distillation and gas chromatography.
Chemical Reactions Analysis
Types of Reactions
Butane-1,1,1-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form butanone and other oxidation products.
Reduction: It can be reduced to form this compound alcohols.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens, forming compounds like 1-bromo-1,1,1-trideuterobutane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Butanone-d3 and other ketones.
Reduction: this compound alcohols.
Substitution: 1-bromo-1,1,1-trideuterobutane and other halogenated derivatives.
Scientific Research Applications
Butane-1,1,1-d3 is widely used in various fields of scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: It helps in studying metabolic pathways and enzyme mechanisms.
Medicine: It is used in the development of deuterated drugs which have improved metabolic stability.
Mechanism of Action
The mechanism of action of Butane-1,1,1-d3 is primarily related to its use as an isotopic tracer. The deuterium atoms in this compound replace hydrogen atoms, allowing researchers to track the compound through various chemical and biological processes. This helps in understanding reaction pathways, metabolic processes, and the behavior of molecules in different environments.
Comparison with Similar Compounds
Similar Compounds
Butane-1,1,1,4,4,4-d6: Another deuterated form of butane with six deuterium atoms.
Butane-d10: A fully deuterated form of butane with ten deuterium atoms.
1,4-Butanediol-1,1,2,2,3,3,4,4-d8: A deuterated form of butanediol with eight deuterium atoms.
Uniqueness
Butane-1,1,1-d3 is unique due to its specific isotopic labeling at the first carbon position. This selective deuteration allows for precise tracking and analysis in scientific studies, making it a valuable tool in research applications.
Properties
IUPAC Name |
1,1,1-trideuteriobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDNQMDRQITEOD-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480406 | |
Record name | Butane-1,1,1-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53716-51-1 | |
Record name | Butane-1,1,1-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53716-51-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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